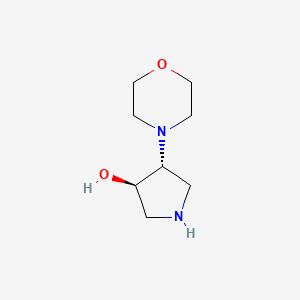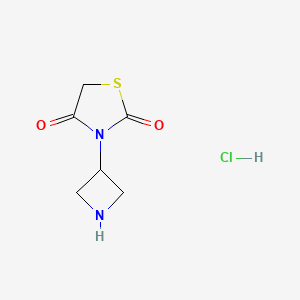
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride
描述
作用机制
Target of Action
The primary targets of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride are the PPARγ (peroxisome proliferator-activated receptors gamma) and cytoplasmic Mur ligase enzyme . These targets play a crucial role in the biological functioning of the compound .
Mode of Action
This compound interacts with its targets by stimulating the PPARγ receptor and inhibiting the cytoplasmic Mur ligase enzyme . This interaction leads to changes in the cellular environment, including improved insulin resistance through PPAR-γ receptor activation, inhibition of microbial growth, and scavenging of reactive oxygen species (ROS) .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The activation of the PPARγ receptor leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . This results in cells becoming more dependent on the oxidation of carbohydrates, specifically glucose, to yield energy for other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action include improved insulin resistance, inhibition of microbial growth, and antioxidant activity . These effects contribute to the compound’s potential as an antimicrobial, antioxidant, and anticancer agent .
生化分析
Biochemical Properties
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, this compound activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), improving insulin resistance and demonstrating hypoglycemic effects . The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species, protecting cells from oxidative stress .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to exert anticancer effects by inhibiting the proliferation of cancer cells, such as DU-145 prostate cancer cells . This compound influences cell signaling pathways by activating PPAR-γ, which regulates gene expression related to glucose and lipid metabolism . Furthermore, its antioxidant properties help maintain cellular homeostasis by reducing oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It binds to and activates PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . This activation leads to improved insulin sensitivity and hypoglycemic effects. Additionally, the compound inhibits cytoplasmic Mur ligases, disrupting bacterial cell wall synthesis and exhibiting antimicrobial activity . Its antioxidant action is mediated by scavenging reactive oxygen species, thereby protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have indicated that it continues to exhibit antimicrobial, antioxidant, and anticancer properties without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has demonstrated beneficial effects, such as improved insulin sensitivity and reduced oxidative stress . At higher doses, there may be potential toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing glucose and lipid metabolism as well as bacterial cell wall synthesis . The compound’s antioxidant activity also affects metabolic flux by reducing the levels of reactive oxygen species and protecting cells from oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is efficiently taken up by cells and distributed to different cellular compartments, where it exerts its biological effects . Its interaction with specific transporters and binding proteins ensures its proper localization and accumulation within target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with its target biomolecules effectively, enhancing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of azetidine derivatives with thiazolidine-2,4-dione under specific conditions . The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques may be employed to optimize the production process .
化学反应分析
Types of Reactions
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . The ring strain in azetidines makes them highly reactive, allowing for diverse functionalization .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .
科学研究应用
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of various diseases, including cancer and diabetes.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: A closely related compound with similar biological activities.
Azetidine-2-one: Another azetidine derivative with distinct reactivity and applications.
Isatin-TZD hybrids: Compounds that combine the thiazolidine-2,4-dione moiety with isatin, exhibiting enhanced biological activity.
Uniqueness
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride stands out due to its unique combination of an azetidine ring and a thiazolidine-2,4-dione moiety. This structure imparts distinct reactivity and biological activity, making it a valuable scaffold for drug discovery and development.
属性
IUPAC Name |
3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEMWSSELLFNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



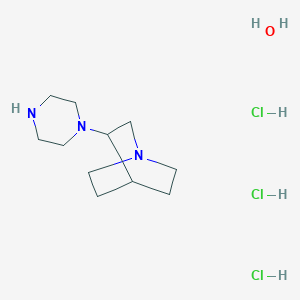
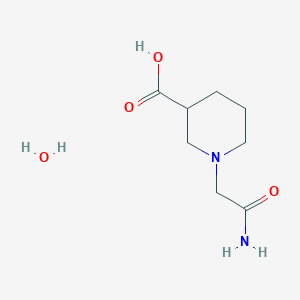
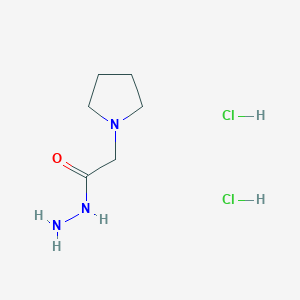
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)
![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)
![5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1379741.png)

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)
![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1379747.png)
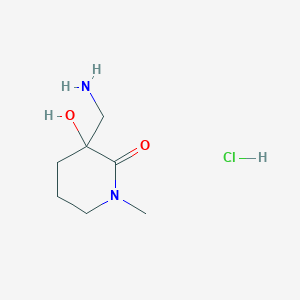
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)
